1-(4-Propoxyphenyl)ethanone oxime is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of approximately 193.25 g/mol. It features a phenyl group substituted with a propoxy group and an oxime functional group, which is characterized by the presence of a hydroxylamine attached to a carbonyl carbon. The InChI code for this compound is 1S/C₁₁H₁₅NO₂/c1-3-8-14-11-6-4-10(5-7-11)9(2)12-13/h4-7,9H,3,8H₂,1-2H₃, providing a detailed representation of its structure.
1-(4-Propoxyphenyl)ethanone oxime, also known as 4'-Propoxyacetophenone oxime, is an organic molecule with the chemical formula C₁₁H₁₅NO₂. Its CAS registry number is 91246-60-5 [SRC: National Institutes of Health. ].
While detailed information about the specific research applications of 1-(4-Propoxyphenyl)ethanone oxime is limited, its structure suggests potential areas of investigation. The molecule contains an oxime functional group, which can participate in various chemical reactions and has been explored in medicinal chemistry [SRC: Royal Society of Chemistry. ]. Additionally, the presence of an aromatic ring and a propoxy group could influence its potential interactions with biological molecules.
Here are some general areas of scientific research where such molecules are explored:
Several methods exist for synthesizing 1-(4-Propoxyphenyl)ethanone oxime:
1-(4-Propoxyphenyl)ethanone oxime finds potential applications in several fields:
Several compounds share structural similarities with 1-(4-Propoxyphenyl)ethanone oxime. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Methoxyphenyl)ethanone oxime | C₁₁H₁₅NO₂ | Methoxy group instead of propoxy |
| 1-(2-Hydroxyphenyl)ethanone oxime | C₁₁H₁₃NO₂ | Hydroxy group at ortho position |
| 1-(4-Chlorophenyl)ethanone oxime | C₁₁H₁₂ClNO₂ | Chlorine substituent affecting reactivity |
| 1-(Naphthalen-2-yl)ethanone oxime | C₁₂H₁₉NO | Naphthalene ring providing different properties |
The uniqueness of 1-(4-Propoxyphenyl)ethanone oxime lies in its specific propoxy substitution on the phenyl ring, which may influence its solubility and reactivity compared to other similar compounds. This substitution could also affect its biological activity and potential applications as a photoinitiator or in organic synthesis .